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pyran-4-yl)acetate

cat. No.: B1360870

An In-depth Technical Guide for Drug Discovery Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen
atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of
physicochemical properties makes it a valuable tool for optimizing the potency, selectivity, and
pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive
overview of the role of the THP moiety in drug design, supported by quantitative data, detailed
experimental protocols, and visualizations of relevant biological pathways and discovery
workflows.

Physicochemical Properties and Advantages of the
Tetrahydropyran Moiety

The THP moiety is often employed as a bioisosteric replacement for a cyclohexane ring. This
substitution can lead to significant improvements in a compound's drug-like properties. The
introduction of the oxygen atom into the carbocyclic ring imparts several key advantages:

e Reduced Lipophilicity: The ether oxygen in the THP ring lowers the lipophilicity of the
molecule compared to its cyclohexane counterpart. This can lead to improved aqueous
solubility, which is often a critical factor for oral bioavailability.
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o Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor,

providing an additional point of interaction with the biological target. This can enhance

binding affinity and selectivity.

e Improved Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation

compared to a cyclohexane ring, which can lead to a longer half-life and improved

pharmacokinetic profile.

o Favorable Conformational Profile: The THP ring exists in a chair conformation, similar to

cyclohexane, but with a slightly different geometry due to the C-O bonds. This can influence

the spatial arrangement of substituents and optimize interactions with the target protein.

Table 1: Comparison of Physicochemical Properties of Tetrahydropyran and Cyclohexane

Implication in Drug

Property Tetrahydropyran Cyclohexane .
Design
Molecular Weight ( Minimal change in
86.13 84.16 .
g/mol) molecular weight.
THP significantly
reduces lipophilicity,
cLogP 1.1 3.2 potentially improving
solubility and reducing
off-target effects.
The dipole moment of
THP can lead to more
) favorable interactions
Dipole Moment )
~1.7 0 with polar
(Debye) .
environments and
protein binding
pockets.[1]
The oxygen atom in
THP can form
Hydrogen Bond
1 0 hydrogen bonds,
Acceptors )
enhancing target
affinity.
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The Tetrahydropyran Moiety in FDA-Approved
Drugs: Case Studies

The utility of the THP moiety is exemplified by its presence in several FDA-approved drugs.
Two prominent examples are the kinase inhibitors gilteritinib and AZD0156.

Gilteritinib (Xospata®): An FLT3 Inhibitor for Acute
Myeloid Leukemia (AML)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase
that is frequently mutated in AML. The drug incorporates a 4-amino-tetrahydropyran moiety,
which plays a crucial role in its efficacy and pharmacokinetic profile.

Table 2: In Vitro Activity of Gilteritinib

Target Cell Line IC50 (nM) Reference
FLT3-ITD MV4-11 0.92 [2]
FLT3-D835Y Ba/F3 0.9 [2]
c-Kit TF-1 102 2]
AxI - 41 [2]

The data in Table 2 highlights the high potency of gilteritinib against clinically relevant FLT3
mutations and its selectivity over other kinases like c-Kit.

Pharmacokinetics of Gilteritinib:

Preclinical studies in mice demonstrated that gilteritinib has good oral bioavailability.[3] Clinical
studies in patients with relapsed/refractory AML showed a mean elimination half-life of 113
hours, supporting once-daily dosing.[4]

AZD0156: An ATM Kinase Inhibitor for Cancer Therapy

AZDO0156 is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a
key regulator of the DNA damage response.[5] The molecule features a tetrahydropyran group
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attached to an imidazoquinolinone core.

Table 3: In Vitro Activity of AZD0156

Target Assay Type IC50 (nM) Reference
ATM Cellular 0.58 [6]
DNA-PK Enzymatic 140 [6]
mTOR Cellular 610 [6]
PI3Ka Cellular 1400 [6]

As shown in Table 3, AZD0156 exhibits excellent potency for ATM with high selectivity against
other related kinases in the PI3K-like kinase (PIKK) family.

Pharmacokinetics of AZD0156:

Preclinical studies have shown that AZD0156 has good oral bioavailability and a
pharmacokinetic profile suitable for clinical development.[5]

Signaling Pathways Targeted by THP-Containing
Drugs

Understanding the signaling pathways in which THP-containing drugs act is crucial for rational
drug design and for identifying potential combination therapies.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of
hematopoietic progenitor cells. In AML, activating mutations in FLT3 lead to constitutive
signaling and uncontrolled cell growth. Gilteritinib inhibits this aberrant signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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